Indanofan
Overview
Description
Indanofan is a novel herbicide discovered by Mitsubishi Chemical Corporation and introduced to the market in 1999, primarily used in rice herbicides in Japan. It is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties connected by a methylene carbon atom. The compound has been shown to be effective against various annual weeds, particularly Echinochloa oryzicola and Echinochloa crus-galli, without causing injury to transplanted rice .
Synthesis Analysis
The synthesis of enantiopure (S)-indanofan involves a combination of enzymatic resolution and chemical inversion techniques. A key step in the process is the use of an o-xylene complex of a hemiketal as a precursor, which can be converted to (S)-indanofan and purified by recrystallization . Another important intermediate in the synthesis of indanofan is 2-[2-(3-Chlorophenyl)allyl]-2-ethylindan-1,3-dione, which can be prepared efficiently through palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of indanofan is characterized by the presence of indan-1,3-dione and 2-phenyl substituted oxirane moieties. This unique structure is a result of the bridging methylene carbon atom, which plays a crucial role in the herbicidal activity of the compound .
Chemical Reactions Analysis
Indanofan and its analogs act as inhibitors of the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs). The presence of chloro substituents on the benzene ring and the oxirane group are necessary for strong inhibition of VLCFA formation. The compound's activity has been confirmed in greenhouse tests, where it showed strong herbicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of indanofan contribute to its herbicidal efficacy. The compound's ability to control weeds at low temperatures and its effectiveness from pre-emergence up to the 3.0 leaf stage at low dosages highlight its potent activity and favorable properties as a herbicide . The synthesis process, including the oxidation using high concentration peracetic acid, also indicates the compound's stability and the feasibility of its production .
Scientific Research Applications
Asymmetric Synthesis of (S)-Indanofan Indanofan, a compound used in herbicides, has seen advancements in its production methods. A key development is the efficient conversion of racemic indanofan to its enantiopure (S)-form using enzymatic resolution and chemical inversion techniques. This process involves the use of a hemiketal precursor that is easily purified, highlighting significant improvements in the synthesis of this compound (Tanaka et al., 2002).
Herbicidal Efficacy of Indanofan Indanofan is primarily known for its use as a rice and turf herbicide, particularly for its effectiveness against annual weeds without harming transplanted rice. It's effective in controlling specific weed species, even at low dosages and temperatures, due to its unique chemical structure. The development of indanofan has been instrumental in improving weed control in agricultural settings (Ikeda et al., 2004).
Molecular Mechanism of Indanofan as an Herbicide Research has delved into the molecular action of indanofan, revealing its role as an inhibitor of very-long-chain fatty acid (VLCFA) formation. This action occurs at the molecular level, disrupting the biosynthesis of fatty acids longer than C18 in plants. Indanofan's efficacy correlates with its chemical structure, particularly the presence of chloro substituents and the oxirane group (Takahashi et al., 2002).
Enantiomer-specific Biological Activity The different enantiomers of indanofan have been studied for their effects on VLCFA biosynthesis. It's been found that the S-enantiomer has a significantly higher inhibitory effect compared to the R-enantiomer, highlighting the importance of stereochemistry in the biological activity of indanofan (Kato et al., 2005).
Synthesis of Indanofan Intermediates The synthesis of key intermediates for indanofan production, such as the styrene intermediate, has been improved using palladium-catalyzed reactions. These advancements in the synthesis process are crucial for efficient and scalable production of indanofan (Hosokawa & Yoshida, 2003).
Safety And Hazards
properties
IUPAC Name |
2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAAYIYCDXGUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057957 | |
Record name | Indanofan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indanofan | |
CAS RN |
133220-30-1 | |
Record name | Indanofan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indanofan [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indanofan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANOFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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